1-Buten-1-one, 3,3-dimethyl-
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Overview
Description
1-Buten-1-one, 3,3-dimethyl- is an organic compound with the molecular formula C6H12. It is also known by other names such as tert-Butylethene, tert-Butylethylene, tert-Hexene, Neohexene, Trimethylvinylmethane, 2,2-Dimethyl-3-butene, 3,3-Dimethyl-1-butene, and 3,3-Dimethylbutene . This compound is a clear, colorless liquid and is used as a reagent in organic synthesis .
Preparation Methods
1-Buten-1-one, 3,3-dimethyl- can be synthesized through various methods. One common method involves the Grignard reaction, where formaldehyde and a Grignard reagent are used, followed by hydrolysis, extraction separation, and distillation to obtain the final product . Industrial production methods often involve the selective oxidation of 3,3-Dimethyl-1-butene to its corresponding epoxide using chlorine-promoted silver (Ag) oxygen adatoms .
Chemical Reactions Analysis
1-Buten-1-one, 3,3-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be selectively oxidized to its corresponding epoxide by chlorine-promoted silver (Ag) oxygen adatoms.
Polymerization: It undergoes copolymerization with ethylene using a chain-walking palladium-diimine catalyst.
Addition Reactions: It can participate in addition reactions with hydrogen to form 3,3-Dimethylbutane.
Common reagents and conditions used in these reactions include chlorine, silver catalysts, and palladium-diimine catalysts. The major products formed from these reactions are epoxides and copolymers .
Scientific Research Applications
1-Buten-1-one, 3,3-dimethyl- has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions.
Polymer Chemistry: It is used in the copolymerization with ethylene to produce specialized polymers.
Catalysis Research: It is studied for its reactivity with different catalysts, such as silver and palladium-diimine catalysts.
Mechanism of Action
The mechanism by which 1-Buten-1-one, 3,3-dimethyl- exerts its effects involves its reactivity with various catalysts and reagents. For example, in the oxidation reaction, chlorine-promoted silver (Ag) oxygen adatoms facilitate the selective oxidation of the compound to its corresponding epoxide . In polymerization reactions, the palladium-diimine catalyst enables the copolymerization with ethylene through a chain-walking mechanism .
Comparison with Similar Compounds
1-Buten-1-one, 3,3-dimethyl- can be compared with other similar compounds such as:
- tert-Butylethene
- tert-Butylethylene
- tert-Hexene
- Neohexene
- Trimethylvinylmethane
- 2,2-Dimethyl-3-butene
- 3,3-Dimethyl-1-butene
- 3,3-Dimethylbutene
What sets 1-Buten-1-one, 3,3-dimethyl- apart is its unique reactivity with specific catalysts and its applications in polymer chemistry and organic synthesis .
Properties
CAS No. |
59005-31-1 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-6(2,3)4-5-7/h4H,1-3H3 |
InChI Key |
YTWIDGFPLSMRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=O |
Origin of Product |
United States |
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